molecular formula C12H13Cl B3048565 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 17465-36-0

2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No. B3048565
CAS RN: 17465-36-0
M. Wt: 192.68 g/mol
InChI Key: ODDPNHYXHXWWBK-UHFFFAOYSA-N
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Description

2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is a chemical compound with the molecular formula C12H13Cl and a molecular weight of 192.68 . It is also known by other names such as 1-chloro-2-(1-cyclohexenyl)benzene and Benzene, 1-chloro-2-(1-cyclohexen-1-yl)- .


Molecular Structure Analysis

The molecular structure of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl consists of a biphenyl group with a chlorine substitution . The exact structure can be found in the referenced chemical databases .


Physical And Chemical Properties Analysis

2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a boiling point of 77 °C (Press: 0.73 Torr) and a predicted density of 1.108±0.06 g/cm3 .

Scientific Research Applications

Electrochemical Properties

Research on the electrochemical oxidation of silacyclopentadienes, which are structurally related to 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, highlights their potential applications in developing electrochemical sensors and devices. The study by Dhiman et al. (2004) on sixteen 2,3,4,5-tetraphenyl-1-silacyclopentadienes, including various chloro-substituted derivatives, explored their electrochemical behavior, providing insights into their redox properties and potential applications in electrochemical sensors and energy storage devices (Dhiman, Zhang, West, & Becker, 2004).

Environmental Remediation

In environmental science, the understanding of biphenyl dioxygenases is crucial for bioremediation efforts, especially for compounds like polychlorinated biphenyls (PCBs), which share structural similarities with 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Furukawa, Suenaga, and Goto (2004) reviewed the functional versatility of biphenyl dioxygenases in PCB degradation, shedding light on microbial pathways that could potentially be harnessed to remediate environments contaminated with chlorinated biphenyl compounds (Furukawa, Suenaga, & Goto, 2004).

Materials Science and Nanotechnology

Chen et al. (2003) investigated the synthesis, light emission, nanoaggregation, and restricted intramolecular rotation of 1,1-substituted 2,3,4,5-tetraphenylsiloles, which are related to 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Their work provides valuable insights into the photophysical properties of these compounds and their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Chen et al., 2003).

Organic Synthesis

In the field of organic synthesis, the study of reductive dehalogenation of PCB congeners by anaerobic microorganisms offers insights into chemical reactions that could be relevant for the synthesis and modification of chlorinated biphenyl compounds, including 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Van Dort and Bedard (1991) demonstrated the microbial dechlorination of a PCB congener, which could inform synthetic strategies for chlorinated biphenyls in organic chemistry (Van Dort & Bedard, 1991).

properties

IUPAC Name

1-chloro-2-(cyclohexen-1-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDPNHYXHXWWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510599
Record name 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl

CAS RN

17465-36-0
Record name 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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